Diethyl phosphoramidate
Description
Evolution of Organophosphorus Compound Research
The journey of organophosphorus compounds began in the early 19th century, with initial discoveries laying the groundwork for future exploration. The synthesis of tetraethyl pyrophosphate (TEPP) in 1854 marked a significant, albeit then unrecognized, milestone as it was the first organophosphorus compound with cholinesterase-inhibiting properties to be synthesized. mdpi.com Research in this area gained significant momentum in the 1930s, largely through the work of Gerhard Schrader and his team at IG Farben in Germany. researchgate.net Their systematic investigation led to the synthesis of thousands of organophosphorus compounds, revealing a wide spectrum of biological activities. researchgate.net This era saw the dual development of these compounds as both potent insecticides for agricultural use and as highly toxic nerve agents for chemical warfare. researchgate.netnih.gov Following World War II, research in organophosphorus chemistry expanded globally, leading to the development of a vast array of compounds with applications in various sectors. researchgate.netnih.gov
Definition and Structural Classification of Phosphoramidates
Phosphoramidates are a class of organophosphorus compounds characterized by the presence of a phosphorus-nitrogen (P-N) single bond. nih.govjku.at They are derivatives of phosphoramidic acid and are structurally related to phosphates, with an amine group substituting one of the hydroxyl groups. wikipedia.org The general structure can be represented as O=P(OR)2(NR'R''), where R, R', and R'' are alkyl or aryl groups. nih.govwikipedia.org
Phosphoramidates can be classified based on the number of amino groups attached to the phosphorus atom. nih.gov
Phosphoramidates: Contain one P-N bond. nih.gov
Phosphorodiamidates: Contain two P-N bonds. wikipedia.org
Phosphoric triamides (Phosphoramides): Contain three P-N bonds. wikipedia.org
Diethyl phosphoramidate (B1195095), the focus of this article, falls into the first category, with two ethoxy groups and one amino group attached to the central phosphorus atom.
Historical Context of Diethyl Phosphoramidate Discovery and Initial Characterization
While the precise date and individual credited with the first synthesis of this compound are not prominently documented in readily available historical records, its emergence is intrinsically linked to the broader development of organophosphorus chemistry. The fundamental reactions that would enable its synthesis, such as the formation of the P-N bond, were established during the intensive research periods of the mid-20th century. Early methods for preparing phosphoramidates often involved the reaction of a phosphoryl halide with an amine. orgsyn.org For instance, diethyl chlorophosphate can be reacted with an amine to yield the corresponding phosphoramidate. chimicatechnoacta.ruorgsyn.org Another significant method is the Todd-Atherton reaction, which provides a route to phosphoramidates from diethyl phosphite (B83602) and an amine in the presence of a halogenating agent like carbon tetrachloride or iodoform. nih.govorgsyn.org The characterization of this compound and its derivatives has been achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry, which have been crucial in confirming their molecular structures. nih.govtandfonline.comoup.com
Significance of the P-N Bond in Chemical and Biological Systems
The phosphorus-nitrogen (P-N) bond is a cornerstone of phosphoramidate chemistry, imparting unique properties and reactivity to these molecules. This bond is generally stable but can be cleaved under specific chemical or enzymatic conditions. cymitquimica.com The nature of the substituents on both the phosphorus and nitrogen atoms significantly influences the stability and reactivity of the P-N bond. journals.co.za
In chemical synthesis, the P-N bond serves as a versatile functional group. The nitrogen atom can be a site for further functionalization, and the phosphoramidate group itself can act as a protecting group for amines. nih.gov The reactivity of the P-N bond is harnessed in various synthetic transformations, including the synthesis of more complex molecules. tandfonline.comresearchgate.net
Biologically, the P-N bond is found in several naturally occurring and synthetic molecules with significant bioactivity. Phosphocreatine and the phosphorylated histidine residues in histidine kinases are examples of naturally occurring phosphoramidates. wikipedia.org The ProTide (prodrug) approach, developed by Chris McGuigan, utilizes phosphoramidates to deliver nucleoside analogues into cells, where they are metabolized to the active antiviral agent. This strategy has been instrumental in the development of important antiviral drugs. nih.govacs.org The stability and enzymatic lability of the P-N bond are critical for the successful application of this technology.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[amino(ethoxy)phosphoryl]oxyethane | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12NO3P/c1-3-7-9(5,6)8-4-2/h3-4H2,1-2H3,(H2,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQILDHFZKTBOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(N)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10147773 | |
| Record name | Phosphoramidic acid, diethyl ester (8CI)(9CI) | |
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Molecular Weight |
153.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1068-21-9 | |
| Record name | Diethyl phosphoramidate | |
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| Record name | Diethyl phosphoramidate | |
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| Record name | Phosphoramidic acid, diethyl ester (8CI)(9CI) | |
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| Record name | Diethyl Phosphoramidate | |
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| Record name | DIETHYL PHOSPHORAMIDATE | |
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Synthetic Methodologies and Reaction Pathways
Classical and Modern Synthetic Approaches to Diethyl Phosphoramidate (B1195095)
The synthesis of diethyl phosphoramidate can be achieved through several key methodologies, each with distinct characteristics and applications. These approaches primarily involve the formation of a phosphorus-nitrogen bond, a crucial step in the generation of this class of compounds.
Atherton-Todd Reaction and its Variants.beilstein-journals.orgnih.gov
The Atherton-Todd reaction is a cornerstone in the synthesis of phosphoramidates. beilstein-journals.orgnih.gov Discovered by F. R. Atherton, H. T. Openshaw, and A. R. Todd in 1945, this reaction was initially a fortuitous observation during the purification of dibenzyl phosphite (B83602). beilstein-journals.orgnih.gov It has since evolved into a widely used method for preparing phosphoramidates from dialkyl phosphites. beilstein-journals.orgnih.gov
The use of carbon tetrachloride has been a significant drawback due to its environmental and toxicity concerns. rsc.org This has led to the development of modified procedures using alternative halogenating agents such as trichloroisocyanuric acid. mdpi.com
The mechanism of the Atherton-Todd reaction has been a subject of considerable investigation and debate over the years. beilstein-journals.org In their initial work, Atherton and Todd proposed two possible pathways. beilstein-journals.orgnih.gov
One proposed mechanism involves the initial deprotonation of the dialkyl phosphite by the base to form a dialkyl phosphite anion. This anion then acts as a nucleophile, attacking the halogenating agent (e.g., carbon tetrachloride) to generate a dialkyl chlorophosphate intermediate. This highly reactive intermediate is then attacked by the amine to yield the final phosphoramidate product. rsc.org
Another plausible mechanism suggests that the first step is the alkylation of the base by the dialkyl phosphite. rsc.org Computational studies have supported a mechanism that begins with the dealkylation of the phosphite by the amine. beilstein-journals.org This is followed by the deprotonation of another molecule of dialkyl phosphite, which then reacts with the halogenating agent to form the chlorophosphate intermediate. beilstein-journals.org The amine subsequently reacts with this intermediate to form the phosphoramidate. wikipedia.org
The formation of tetrabenzyl pyrophosphate as a byproduct in certain instances lends support to the mechanism involving the formation of the more reactive diethyl chlorophosphate intermediate. beilstein-journals.org
Significant efforts have been directed towards optimizing the Atherton-Todd reaction to improve yields, reduce side reactions, and employ more environmentally benign reagents. beilstein-journals.org
Solvents: Carbon tetrachloride was the original solvent and reagent for this reaction. beilstein-journals.org However, due to its toxicity, alternative solvents and halogen sources have been explored. Dichloromethane is another commonly used solvent. researchgate.net
Bases: Triethylamine (B128534) is a frequently used base in the Atherton-Todd reaction. beilstein-journals.orgresearchgate.net Other bases such as sodium hydride have also been investigated. The choice of base can influence the reaction mechanism and product distribution. beilstein-journals.org In some modified procedures, the reaction can proceed under base-free conditions. mdpi.comresearchgate.net
Catalysts and Modifying Agents: To circumvent the use of stoichiometric carbon tetrachloride, various modifications have been introduced. rsc.org These include the use of catalysts like Fe₃O₄@MgO nanoparticles, which facilitate the coupling of primary amines and H-phosphonates in the presence of CCl₄. mdpi.comnih.gov Other developments include the use of trichloroisocyanuric acid as a safe and efficient chlorinating agent, which can sometimes be used under base-free conditions. mdpi.comresearchgate.net Iodine has also been employed as a catalyst for the coupling of aryl amines with H-phosphonates, both with and without a solvent. mdpi.com A modified method using air as a radical initiator has also been reported, although it may suffer from lower yields and the need for a specific base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). mdpi.comnih.gov
The following table summarizes some of the modified conditions for the Atherton-Todd reaction:
| Catalyst/Reagent | Base | Solvent | Yield Range | Reference |
| CCl₄ | Triethylamine | Dichloromethane | 52-85% | nih.govresearchgate.net |
| Trichloroisocyanuric acid | Base-free | Not specified | Moderate to Good | mdpi.comresearchgate.net |
| Fe₃O₄@MgO nanoparticles | Not specified | CCl₄ | 52-85% | mdpi.comnih.gov |
| Air | DBU | Not specified | 30-75% | mdpi.comnih.gov |
| Iodine | Not specified | Solvent-free or with solvent | 31-96% | mdpi.com |
Reaction of Diethyl Chlorophosphate with Amines.georganics.skwikipedia.org
A more direct route to this compound involves the reaction of diethyl chlorophosphate with an amine. wikipedia.org Diethyl chlorophosphate is a highly electrophilic reagent that readily reacts with nucleophiles like amines. georganics.sk This method avoids the in-situ generation of the chlorophosphate, but requires the handling of the toxic and moisture-sensitive diethyl chlorophosphate. georganics.skorgsyn.org
The reaction is a straightforward nucleophilic substitution where the amine attacks the phosphorus atom of diethyl chlorophosphate, displacing the chloride ion and forming the P-N bond of the phosphoramidate. wikipedia.org
While the direct reaction of diethyl chlorophosphate with amines is generally efficient, catalysts can be employed to enhance the reaction rate or to facilitate the reaction with less reactive amines. rsc.org Lewis acids have been used to catalyze phosphorimidate rearrangements, which can be an alternative pathway to phosphoramidates. rsc.org However, for the direct aminolysis of diethyl chlorophosphate, the reaction often proceeds readily without the need for a specific catalyst, especially with primary and secondary amines. The amine itself can act as a base to neutralize the hydrochloric acid formed during the reaction, or an external base like triethylamine can be added. wikipedia.org
Stereoselective Synthesis Approaches
The stereoselective synthesis of phosphoramidates is of significant interest, particularly for the development of chiral drugs and agrochemicals. Achieving control over the stereochemistry at the phosphorus center is a key challenge.
One notable approach involves the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of the reaction. For instance, the diastereoselective synthesis of nucleotide phosphoramidates has been a focus of research. Although challenges remain in the stereoselective synthesis of phosphoramidates in general, progress has been made in specific contexts, such as with nucleotide analogues like PSI-7977. wisc.edu In this case, a phosphoramidating reagent with a p-nitrophenyl ester was used with tert-butylmagnesium chloride as the base, leading to a diastereomeric excess of the desired product. wisc.edu The synthesis of diethyl N-arylphosphoramidates has also been achieved in a single, stereoselective reaction. researchgate.net
Oxidative Cross-Coupling Methods
Oxidative cross-coupling reactions provide a direct and efficient route to form the P-N bond in phosphoramidates. These methods typically involve the reaction of a P(O)-H compound, such as diethyl phosphite, with an amine in the presence of an oxidant.
Several catalytic systems have been developed to facilitate this transformation. Copper-catalyzed aerobic oxidative coupling of amines and H-phosphonates is a prominent example, utilizing copper(I) iodide (CuI) as the catalyst and molecular oxygen from the air as the sole oxidant. rsc.org This method is advantageous due to its use of a readily available and environmentally benign oxidant.
Another approach employs a lithium iodide-tert-butyl hydroperoxide (LiI/TBHP) system to mediate the oxidative cross-coupling of P(O)-H compounds with various nucleophiles, including amines. nih.gov This method has been successfully applied to the synthesis of this compound derivatives. nih.govresearchgate.net Furthermore, catalyst-free cross-dehydrogenative coupling strategies have been developed, using air as the oxidant for the synthesis of α-aminophosphonates from N-aryl tetrahydroisoquinoline derivatives and dialkyl phosphites like diethyl phosphite. acs.org
Iodine-mediated oxidative cross-coupling also offers a metal-free alternative for the synthesis of phosphoramidates. nih.gov These reactions can be performed with or without a solvent and can utilize hydrogen peroxide as a co-oxidant. nih.gov
Synthesis via Azide (B81097) Intermediates
The use of azide intermediates represents another significant pathway for the synthesis of phosphoramidates. This method often involves the reaction of an organic azide with a trialkyl phosphite, such as triethyl phosphite, in what is known as the Staudinger reaction. tandfonline.com
A key advantage of this approach is the in situ generation of the organic azide from a corresponding organic halide, which avoids the need to handle potentially hazardous azide compounds directly. researchgate.net This one-pot synthesis is typically carried out in an environmentally friendly solvent like aqueous ethanol (B145695) and proceeds at room temperature without the need for a metal catalyst. researchgate.net The reaction mechanism involves the initial formation of the organic azide, which then reacts with the phosphite to yield the phosphoramidate. researchgate.net This method has been shown to be compatible with a wide range of substrates. researchgate.net
Hydrophosphinylation Reactions
Hydrophosphinylation reactions offer a direct method for the formation of P-C bonds, and by extension, can be adapted for the synthesis of phosphoramidate precursors. While direct hydrophosphinylation to form a P-N bond is less common, the principles of this reaction type are relevant to the broader field of phosphoramidate synthesis.
Phosphoramidate-Aldehyde-Dienophile (PAD) Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product. The Phosphoramidate-Aldehyde-Dienophile (PAD) reaction is a notable example of an MCR used for the synthesis of N-substituted phosphoramidates. consensus.appresearchgate.net
In this reaction, this compound, a conjugated aldehyde, and a dienophile (such as a maleimide) react in a multicomponent sequence. researchgate.net This process is often diastereoselective, and the stereochemical outcome can be influenced by the chirality of the reactants. consensus.appresearchgate.net The reaction is believed to proceed through a Knoevenagel condensation followed by a Diels-Alder cycloaddition. The PAD reaction provides a powerful tool for the rapid construction of complex, polysubstituted cyclohex-2-enyl-amine derivatives bearing a phosphoramidate group. consensus.appresearchgate.net
Derivatization Strategies for this compound and Related Structures
N-Alkylation and N-Arylation Reactions
N-alkylation and N-arylation of this compound are important derivatization strategies to introduce various substituents on the nitrogen atom, leading to a diverse range of functionalized phosphoramidates.
Selective N-alkylation of this compound can be achieved using various methods. One approach involves the use of phase-transfer catalysis for the selective alkylation of (EtO)₂P(O)NH₂. nih.gov Another strategy employs the temporary protection of other reactive functional groups in the molecule to direct the alkylation to the nitrogen of the phosphoramidate. For instance, boric acid and its salts have been used as effective protecting groups for diol functionalities, allowing for selective N-alkylation in aqueous media. researchgate.net
N-arylation of phosphoramidates can be accomplished through copper-catalyzed cross-coupling reactions of arylamines and dialkylphosphites. tandfonline.com Palladium-catalyzed C-H arylation has also been developed, where the phosphoramidate group itself acts as a directing group to facilitate the selective arylation at room temperature. researchgate.net Furthermore, a catalyst-free N-alkylation/N'-arylation process has been described for the synthesis of aromatic aminoalkyl amines from secondary amines, cyclic tertiary amines, and electron-deficient aryl halides. nih.gov
| Reaction Type | Reactants | Key Reagents/Catalysts | Product Type | Reference(s) |
| Stereoselective Synthesis | Nucleoside + Phosphoramidating reagent | tert-Butylmagnesium chloride | Diastereomerically enriched nucleotide phosphoramidates | wisc.edu |
| Oxidative Cross-Coupling | Amine + Diethyl phosphite | CuI, O₂ (air) | This compound | rsc.org |
| Oxidative Cross-Coupling | Amine + Diethyl phosphite | LiI, TBHP | This compound | nih.govresearchgate.net |
| Synthesis via Azide | Organic halide + Triethyl phosphite | NaN₃ (in situ) | This compound | researchgate.net |
| PAD Multicomponent Reaction | This compound + Aldehyde + Dienophile | None (or catalyst for stereoselectivity) | N-substituted phosphoramidates | consensus.appresearchgate.net |
| N-Alkylation | This compound + Alkyl halide | Phase-transfer catalyst | N-Alkyl this compound | nih.gov |
| N-Arylation | Arylamine + Diethyl phosphite | Copper catalyst | N-Aryl this compound | tandfonline.com |
| N-Arylation | Phosphoramidate + Aryl source | Palladium catalyst | N-Aryl phosphoramidate | researchgate.net |
Michael-Type Additions Involving this compound
The Michael reaction, a cornerstone of carbon-carbon bond formation, has been adapted for carbon-nitrogen bond creation using this compound as a nitrogen nucleophile. wikipedia.org Research has demonstrated that this compound can undergo a Michael-type addition to α,β-unsaturated esters. tandfonline.com This reaction typically proceeds when the reactants are refluxed in a solvent like toluene (B28343) or xylene in the presence of excess potassium carbonate and a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBABr). tandfonline.comtandfonline.com
While neutral amides exhibit limited nucleophilicity, the use of suitable basic conditions allows for the generation of nitrogen anions that can participate in these conjugate additions. tandfonline.com Previous attempts to add this compound to certain unsaturated esters like methyl acrylate (B77674) and methyl methacrylate (B99206) under different catalytic conditions, such as sodium ethoxide in ethanol, were unsuccessful. tandfonline.com However, the use of a solid base (potassium carbonate) and a phase-transfer catalyst provides an effective pathway for this transformation. tandfonline.comtandfonline.com
The resulting adducts from the reaction of this compound with acrylates are valuable intermediates. tandfonline.com For instance, the adducts formed with methyl and ethyl acrylate can be dephosphorylated through treatment with hydrogen chloride in benzene. tandfonline.com This P-N bond cleavage yields the hydrochlorides of the respective β-alanine esters. tandfonline.com These salts can then be neutralized to afford the free β-alanine esters, which are important amino acid derivatives. tandfonline.com
Table 1: Michael-Type Addition of this compound to α,β-Unsaturated Esters
| Michael Acceptor | Catalyst System | Solvent | Reaction Conditions | Adduct Formed | Reference |
|---|---|---|---|---|---|
| Methyl Acrylate | K₂CO₃ / TBABr | Toluene | Reflux, 4h | N-(diethoxyphosphoryl)-β-alanine methyl ester | tandfonline.com |
| Ethyl Acrylate | K₂CO₃ / TBABr | Toluene | Reflux, 4h | N-(diethoxyphosphoryl)-β-alanine ethyl ester | tandfonline.com |
| α,β-Unsaturated Esters | K₂CO₃ / TBABr | Toluene or Xylene | Reflux | Corresponding β-phosphoramidate esters | tandfonline.com |
Synthesis of Novel Phosphoramidate Derivatives for Specific Applications
This compound serves as a versatile building block for the synthesis of a wide array of novel phosphoramidate derivatives with specialized applications, ranging from materials science to medicinal chemistry.
One significant application is in the development of flame retardants for textiles. acs.org For example, diethyl 3-hydroxypropylphosphoramidate (EHP) has been synthesized and applied to cotton fabrics. acs.org The synthesis is a straightforward one-step procedure, and the resulting derivative has been shown to impart flame-retardant properties to the cellulose (B213188) material. acs.org
In the field of medicinal chemistry, phosphoramidate derivatives are crucial as prodrugs, particularly for antiviral nucleotides. The ProTide approach involves masking the negative charges of a nucleotide monophosphate with lipophilic groups to improve cell membrane permeability. Stereocontrolled synthesis of O-aryl phosphoramidate nucleotide prodrugs, such as Remdesivir and Sofosbuvir, has been achieved using an oxazaphospholidine method. researcher.life This process involves the condensation of a nucleoside 5'-oxazaphospholidine derivative with a phenol, followed by bromination and subsequent reaction with an amine to yield the target phosphoramidate with high stereoselectivity. researcher.life Another strategy involves the synthesis of S-acyl-2-thioethyl (SATE) phosphoramidate diester derivatives of nucleoside analogs like 3'-azido-2',3'-dideoxythymidine (AZT). acs.org These compounds, synthesized via an H-phosphonate strategy, act as prodrugs that can inhibit HIV-1 replication. acs.org
Furthermore, novel phosphoramidate derivatives have been developed for industrial applications such as corrosion inhibition. researcher.life Thiazole-containing phosphoramidates have been synthesized and identified as effective corrosion inhibitors for mild steel in acidic environments. researcher.life The synthetic routes to these specialized molecules often employ modern catalytic methods. For instance, an iodine-catalyzed one-pot, four-component reaction has been reported for the preparation of a library of novel coumarinyl phosphoramidate derivatives. researcher.life
Table 2: Synthesis of Novel Phosphoramidate Derivatives
| Derivative Class | Synthetic Method | Precursors | Application | Reference |
|---|---|---|---|---|
| Hydroxyalkyl phosphoramidates | One-step procedure | This compound derivative | Flame retardants for cotton | acs.org |
| O-Aryl phosphoramidate prodrugs (ProTides) | Oxazaphospholidine method | Nucleoside 5'-oxazaphospholidine, phenol, amine | Antiviral agents (e.g., Remdesivir) | researcher.life |
| S-Acyl-2-thioethyl phosphoramidate prodrugs | H-phosphonate strategy with amidative oxidation | AZT, H-phosphonate reagents | Anti-HIV agents | acs.org |
| Thiazole-containing phosphoramidates | Multi-step synthesis | Phenylphosphonotrithioate and thiadiazole derivatives | Corrosion inhibitors | researcher.life |
| Coumarinyl phosphoramidates | Iodine-catalyzed one-pot four-component reaction | Ethyl 4-bromo-3-oxo-alkanoate, sodium azide, trialkyl phosphites, phenols | Bioactive compounds | researcher.life |
Preparation of Oligomeric Phosphoramidates
The synthesis of oligomers containing phosphoramidate linkages is an area of significant research interest, driven by their potential applications as biocompatible materials and nucleic acid analogues. Step-wise synthetic strategies have been developed to create a series of higher phosphoramidates, affording oligomers with defined N-P-N, symmetric and asymmetric P-N-P, and even P-N-P-N-P linkages. dntb.gov.uaresearchgate.net
The primary methods for constructing the crucial P-N bonds in these oligomers are salt elimination and lithiation strategies. dntb.gov.uaresearchgate.net The success of these reactions is heavily influenced by both the steric bulk and the electronic properties of the substituents on the phosphorus(V) centers. dntb.gov.ua The resulting oligomeric structures are typically characterized using a combination of multinuclear NMR and IR spectroscopies, as well as ESI mass spectrometry. dntb.gov.uaresearchgate.net While some of these oligomers have been evaluated for antimicrobial activity, they have shown minimal effect, suggesting they could be suitable for applications where biocompatibility is key, such as environmentally friendly fire retardants. dntb.gov.uaresearchgate.net
In the context of nucleic acid research, phosphorodiamidate piperidino oligomers (PPOs) have been synthesized. acs.org This involves the preparation of piperidino nucleoside phosphoramidates functionalized with the four standard nucleobases, which are then incorporated into oligomers. acs.org These oligomers represent a class of synthetic genetic polymers with modified backbones that can influence properties like lipophilicity and stability in biological environments. acs.org The standard method for creating such oligomers often relies on the phosphoramidite (B1245037) approach, which involves the iterative coupling of phosphoramidite monomers to a growing chain on a solid support. google.com
Table 3: Synthesis and Characterization of Oligomeric Phosphoramidates
| Oligomer Type / Linkage | Synthetic Strategy | Key Features | Characterization Methods | Potential Application | Reference |
|---|---|---|---|---|---|
| N-P-N, P-N-P, P-N-P-N-P | Salt elimination, Lithiation | Step-wise synthesis, substituent effects are critical | Multinuclear NMR, IR spectroscopy, ESI mass spectrometry | Environmentally friendly fire retardants | dntb.gov.uaresearchgate.net |
| Phosphorodiamidate Piperidino Oligomers (PPOs) | Incorporation of functionalized piperidino nucleoside phosphoramidates | Higher lipophilicity compared to PMOs | High-Performance Liquid Chromatography (HPLC) | Nucleic acid analogues | acs.org |
| Synthetic Oligonucleotides | Phosphoramidite approach on solid support | Iterative coupling of phosphoramidite monomers | Trityl analysis for loading calculation | Genetic research, therapeutics | google.com |
Spectroscopic and Computational Investigations
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of diethyl phosphoramidate (B1195095), providing a wealth of information about its structure and chemical environment. researchgate.net Different nuclei, including ¹H, ¹³C, and ³¹P, are probed to gain a comprehensive understanding of the molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are instrumental in confirming the organic framework of diethyl phosphoramidate. nih.govrsc.org The ¹H NMR spectrum typically displays signals corresponding to the ethoxy and amine protons. The ethoxy group's methylene (B1212753) (CH₂) protons appear as a multiplet due to coupling with both the adjacent methyl (CH₃) protons and the phosphorus atom. The methyl protons present as a triplet. The amine (NH₂) protons can appear as a broad singlet, and their chemical shift can be solvent-dependent.
The ¹³C NMR spectrum provides information on the carbon skeleton. nih.gov It will show distinct signals for the methylene and methyl carbons of the two equivalent ethoxy groups. The coupling between the phosphorus atom and the adjacent carbons (²JPC and ³JPC) can also be observed, providing further structural confirmation.
¹H and ¹³C NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H (CH₃) | ~1.27 | Triplet (t) | |
| ¹H (CH₂) | ~3.9 | Multiplet (m) | |
| ¹H (NH₂) | Variable | Broad Singlet (br s) | |
| ¹³C (CH₃) | ~16 | Singlet | |
| ¹³C (CH₂) | ~62 | Singlet | |
| Note: Exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions. |
Phosphorus-31 (³¹P) NMR spectroscopy is particularly powerful for studying phosphorus-containing compounds like this compound due to the 100% natural abundance and high sensitivity of the ³¹P nucleus. spectrabase.comhuji.ac.il The ³¹P NMR spectrum of this compound typically shows a single resonance, indicating the presence of a single phosphorus environment. The chemical shift of this signal is characteristic of a phosphoramidate and is sensitive to the electronic environment around the phosphorus atom. spectrabase.com
³¹P NMR is also an invaluable tool for monitoring reactions involving this compound. nih.govbeilstein-journals.org For instance, in the Atherton–Todd reaction, where a dialkyl phosphite (B83602) is converted to a phosphoramidate, ³¹P NMR can be used to follow the disappearance of the starting material and the appearance of the product, as well as any intermediates or side products. beilstein-journals.org The significant differences in chemical shifts between different phosphorus species (e.g., phosphite, chlorophosphate, pyrophosphate, and phosphoramidate) allow for clear differentiation and quantification. beilstein-journals.org For example, the conversion of diethyl phosphite to this compound can be monitored by observing the disappearance of the phosphite signal and the emergence of the characteristic phosphoramidate peak. beilstein-journals.org
³¹P NMR Chemical Shift Data
| Compound | Solvent | Chemical Shift (δ, ppm) |
| This compound | CDCl₃ | ~8.0 - 9.5 |
| Note: The chemical shift is referenced to an external standard, typically 85% H₃PO₄. rsc.org |
The collective data from ¹H, ¹³C, and ³¹P NMR spectroscopy allows for the unambiguous structural elucidation of this compound. spectrabase.com The proton and carbon spectra confirm the presence and connectivity of the two ethyl groups and the amino group. The coupling patterns observed in the ¹H NMR spectrum, specifically the P-H coupling, directly link the ethoxy groups to the phosphorus atom. The single peak in the ³¹P NMR spectrum confirms the presence of one phosphorus atom in a specific chemical environment. The chemical shift in the ³¹P spectrum is consistent with a pentavalent phosphorus atom bonded to two ethoxy groups, a double-bonded oxygen, and an amino group. This comprehensive spectroscopic profile provides a detailed and self-consistent picture of the molecular structure of this compound.
Mass spectrometry is a crucial analytical technique for determining the molecular weight and fragmentation pattern of this compound, providing further confirmation of its structure. nih.govresearchgate.net
Under Electron Impact (EI) ionization, this compound undergoes characteristic fragmentation, and the resulting mass spectrum serves as a molecular fingerprint. acs.orgnih.gov The molecular ion peak ([M]⁺) is typically observed, confirming the molecular weight of the compound. acs.org The fragmentation of phosphoramidates is influenced by the alkyl groups on both the oxygen and nitrogen atoms. acs.orgacs.org
A detailed study on the EI mass spectral behavior of a series of O,O-dialkyl N,N-dialkyl phosphoramidates revealed distinct fragmentation pathways. acs.orgnih.gov For this compound, key fragmentation processes include:
Cleavage of the P-N bond: This is a common fragmentation pathway for phosphoramidates. acs.orgscispace.com
Loss of an ethoxy group: Fragmentation can occur through the loss of a C₂H₅O• radical.
Loss of ethylene (B1197577): A common rearrangement reaction involves the loss of a neutral ethylene molecule (C₂H₄) from one of the ethoxy groups.
The analysis of these fragmentation patterns allows for the detailed structural characterization of the molecule and can be used to distinguish it from isomeric compounds. acs.orgacs.org
Key Fragments in the EI Mass Spectrum of this compound
| m/z | Proposed Fragment | Fragmentation Pathway |
| 153 | [C₄H₁₂NO₃P]⁺ (M⁺) | Molecular Ion |
| 125 | [C₂H₈NO₂P]⁺ | Loss of C₂H₄ |
| 109 | [H₄NO₃P]⁺ | Loss of two C₂H₄ molecules |
| 96 | [H₅NO₂P]⁺ | Rearrangement and loss of C₂H₄ from m/z 125 |
| Note: The relative intensities of these fragments can vary based on the instrument and experimental conditions. |
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS and HR-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely used for analyzing organophosphorus compounds like this compound, as it typically produces intact protonated molecules, [M+H]⁺, which is ideal for molecular weight determination. dtic.mil High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, enabling the determination of elemental composition and unequivocal identification of the compound. uoa.grjku.at
This compound has a molecular formula of C₄H₁₂NO₃P and a monoisotopic mass of approximately 153.055 Da. nih.gov In positive-ion ESI-MS, it is typically observed as its protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 154.063. jku.at This technique is sensitive enough for the detection of this compound in various applications, including its analysis as a chemical warfare agent simulant. purdue.edu The analysis of phosphoramidates by ESI-MS is a crucial step in characterizing products from synthetic reactions and in studying their subsequent reactivity. nih.govnih.gov High-resolution instruments, such as a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, can measure the mass of the protonated molecule with high precision, confirming its elemental composition. jku.at
Table 1: ESI-MS Data for this compound
| Identifier | Formula | Calculated Monoisotopic Mass (Da) | Observed Ion | Observed m/z (HR-MS) |
|---|
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its constituent bonds. nih.govnist.gov
Key functional groups and their expected absorption regions include the phosphoryl (P=O) stretch, the P-N and P-O-C stretches, and the N-H and C-H stretches. researchgate.netlibretexts.org The P=O stretching vibration is particularly prominent and typically appears in the region of 1190-1280 cm⁻¹. researchgate.netresearchgate.net The P-N stretching vibrations are often observed around 990-1018 cm⁻¹. researchgate.net The P-O-C linkage gives rise to stretching bands in the fingerprint region, while the N-H bonds of the primary amine group produce characteristic stretches around 3300-3500 cm⁻¹. researchgate.netlibretexts.org Alkyl C-H stretching vibrations are consistently found in the 2850-2960 cm⁻¹ range. libretexts.org These spectral signatures provide a reliable method for confirming the structure of synthesized phosphoramidates and for monitoring reactions. researchgate.net
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| N-H | Stretch | 3300 - 3500 | libretexts.org |
| C-H (alkyl) | Stretch | 2850 - 2960 | libretexts.org |
| P=O | Stretch | 1190 - 1280 | researchgate.netresearchgate.net |
| P-O-C | Stretch | 1000 - 1050 | researchgate.net |
This table presents a generalized summary of IR absorption data from spectroscopic studies of phosphoramidates.
Computational Chemistry and Theoretical Studies
Computational chemistry provides profound insights into the properties and reactivity of this compound at a molecular level, complementing experimental findings.
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Kinetics
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is extensively applied to study reaction mechanisms, predict geometries of reactants, transition states, and products, and calculate reaction energies. researchgate.net For this compound (DEP), DFT calculations have been employed to model its degradation pathways, such as the photo-oxidative reaction with hydroxyl (•OH) radicals. researchgate.netresearchgate.net
These studies model reaction pathways, typically involving hydrogen atom abstraction from the ethoxy groups or the amino group, to determine the most probable degradation mechanism. researchgate.net DFT calculations can elucidate the thermodynamics and kinetics of complex reactions, such as the esterification of carboxylic acids where related diethyl chlorophosphate acts as a coupling agent, by mapping the entire energy profile. researchgate.net The results from these calculations, including activation energies and reaction enthalpies, help to explain experimental observations and predict the reactivity of the compound under various conditions. researchgate.netmdpi.com
Transition State Theory (TST) for Rate Constant Determination
Transition State Theory (TST) is a fundamental theory used to calculate the rates of elementary chemical reactions. wikipedia.org In conjunction with the potential energy surfaces generated by DFT calculations, TST allows for the determination of reaction rate constants. researchgate.net The theory is based on the concept of an activated complex or transition state, which is a specific molecular configuration along the reaction coordinate that separates reactants from products. wikipedia.org
For the degradation of this compound by •OH radicals, TST has been used to calculate the rate constants for different hydrogen abstraction pathways. researchgate.net By calculating the Gibbs free energy of activation (ΔG‡), TST provides a quantitative measure of the kinetic feasibility of each reaction step. wikipedia.orgacs.org This approach is crucial for understanding the atmospheric lifetime and environmental fate of organophosphorus compounds and for comparing the relative rates of competing reaction channels. researchgate.netscience.gov
Conformational Analysis and Molecular Modeling
The biological and chemical activity of a molecule is often dictated by its three-dimensional shape or conformation. Conformational analysis of this compound involves exploring its potential energy surface to identify stable conformers and the energy barriers for interconversion. Computational methods, including molecular mechanics and quantum chemical calculations, are used for this purpose. oup.comnih.gov
Molecular modeling studies investigate the rotation around key single bonds, such as the P-O and P-N bonds, to map the conformational landscape. oup.comacs.org Such analyses reveal the preferred spatial arrangement of the ethoxy and amino substituents. For related phosphoramidate systems, these studies have shown that a complex balance of stereoelectronic effects governs the conformational properties of the backbone. acs.org Understanding the conformational preferences is essential for modeling how this compound interacts with other molecules or biological targets.
Investigation of Intermediates and Reaction Pathways
Computational studies are instrumental in identifying and characterizing transient species like reaction intermediates and transition states, which are often difficult to detect experimentally. researchgate.net For this compound, DFT calculations have been used to map out detailed reaction pathways for its degradation. researchgate.netresearchgate.net
In the reaction with hydroxyl radicals, the initial step is the formation of a radical intermediate following hydrogen abstraction. researchgate.net The calculations trace the subsequent steps, which may involve further reactions with oxygen, rearrangements, or fragmentation, leading to the final degradation products. By computing the energy of each intermediate and transition state along the pathway, researchers can construct a complete energy profile of the reaction. pku.edu.cn This provides a mechanistic understanding of how the molecule is transformed and helps in predicting the ultimate products of the reaction. nih.govacs.org
Reactivity and Reaction Mechanisms
Hydrolysis and Degradation Pathways
Diethyl phosphoramidate (B1195095) undergoes degradation through several distinct pathways, including hydrolysis under varying pH conditions, decomposition facilitated by photocatalysts, and enzymatic cleavage.
The stability of diethyl phosphoramidate is highly dependent on the pH of the aqueous environment. The P-N bond is notably acid-labile, making the compound more susceptible to degradation in acidic conditions compared to neutral or alkaline environments. jku.atnih.gov This increased reactivity at low pH is attributed to the protonation of the nitrogen atom in the phosphoramidate moiety. nih.gov
The degradation mechanism commences with the protonation of the nitrogen atom, which enhances the electrophilicity of the adjacent phosphorus atom. This protonation makes the phosphorus center more susceptible to nucleophilic attack by a water molecule. nih.gov The subsequent attack leads to the cleavage of the P-N bond, resulting in the formation of diethyl phosphate (B84403) and ammonia (B1221849) (or the corresponding ammonium (B1175870) salt). nih.gov In contrast, at neutral and higher pH levels, the phosphoramidate is comparatively stable due to the reduced likelihood of nitrogen protonation. jku.atnih.gov
The photocatalytic decomposition of this compound (DEPA) has been effectively demonstrated using semiconductor metal oxide catalysts, particularly titanium dioxide (TiO₂). nih.gov Studies utilizing different forms of TiO₂, such as Hombikat UV 100 (HK) and Degussa P25 (P25), have shown that DEPA can be completely mineralized under UV irradiation. nih.gov
The rate of this decomposition is influenced by several key parameters, including pH, catalyst concentration, and temperature. nih.govresearchgate.net Research indicates that the maximum rate of total carbon decomposition occurs in two distinct pH regimes: acidic and near-neutral environments. nih.gov This phenomenon is explained by electrostatic effects on the adsorption of DEPA onto the TiO₂ surface. nih.gov
The temperature dependence of the decomposition rate follows the Arrhenius equation. researchgate.net The activation energies for the total carbon decomposition have been calculated for different catalysts, highlighting variations in their photocatalytic efficiency. nih.govresearchgate.net
| Parameter | Hombikat UV 100 (HK) | Degussa P25 (P25) | Reference |
|---|---|---|---|
| Activation Energy (Total Carbon Decomposition) | 29.5 ± 1.0 kJ/mol | 24.3 ± 3.1 kJ/mol | nih.govresearchgate.net |
| Optimal pH Regimes for Max. Decomposition | Acid and Near-Neutral | nih.gov | |
| Effect of DEPA Concentration on Rate | Rate increases monotonically with concentration | Maximum rate observed at 1.3 mM | nih.govresearchgate.net |
| Effect of Catalyst Concentration on Rate | Rate increases monotonically with concentration | Rate decreases above 375 mg/L due to light absorption and particle aggregation | nih.govresearchgate.net |
The decomposition process involves a series of steps, including the oxidation of the ethoxy groups, their subsequent elimination, and the elimination and oxidation of the amino group.
Phosphoramidates can be substrates for various enzymes, leading to their biodegradation. While specific studies on this compound are limited, the general mechanisms for enzymatic hydrolysis of the phosphoramidate bond are well-understood. Enzymes such as phosphotriesterases and histidine triad (B1167595) nucleotide binding (HINT) enzymes are known to catalyze the cleavage of P-N bonds. nih.govtamu.edu
The enzymatic reaction typically involves the nucleophilic attack at the phosphorus center, facilitated by active site residues within the enzyme. This process effectively cleaves the P-N bond, releasing the constituent amine and phosphate moieties. nih.gov For instance, the hydrolysis of phosphoramidate prodrugs is a critical step in their activation, often catalyzed by HINT enzymes to release a nucleoside monophosphate. nih.gov
P-N Bond Reactivity and Cleavage
The P-N bond is the most reactive site in the this compound molecule, susceptible to cleavage through various reactions, including nucleophilic substitution.
The phosphorus atom in this compound is electrophilic and can undergo nucleophilic substitution. These reactions can proceed through either a concerted (Sₙ2-like) or a stepwise mechanism involving a pentacoordinate intermediate. sapub.org In a typical reaction, a nucleophile attacks the phosphorus center, leading to the displacement of one of the substituents, often the amino group or an ethoxy group, depending on the reaction conditions and the nature of the nucleophile. sapub.orgacs.org
The reactivity of the phosphorus center can be enhanced by activation. For example, electrophilic activation with agents like triflic anhydride (B1165640) can generate a more reactive phosphonium (B103445) ion intermediate, which is then readily attacked by various nucleophiles, including amines, thiols, and alcohols. nih.gov This approach allows for the modular synthesis of a range of substituted phosphorus compounds. nih.gov
Reactions involving the formation or cleavage of the P-N bond in phosphoramidates can exhibit a high degree of stereochemical control. When the phosphorus atom is a stereocenter, these reactions often proceed with a specific stereochemical outcome. nih.govacs.org
For instance, nucleophilic substitution reactions at a chiral phosphorus center frequently occur with an inversion of configuration, consistent with an Sₙ2-type mechanism where the nucleophile attacks from the side opposite to the leaving group. nih.gov This stereospecificity is crucial in the synthesis of P-stereogenic compounds. acs.org Enantioselective catalysis, using chiral Lewis acids like yttrium complexes, has been developed to control the stereochemistry during the formation of P-N bonds, allowing for the synthesis of specific enantiomers of P-chiral phosphoramidates. acs.org Furthermore, diastereoselective cyclization reactions of chiral alkenyl phosphoramidates have been shown to produce enantiopure cyclic products, demonstrating that the stereochemistry of the starting material can direct the outcome of the reaction. acs.org
Fragmentation Pathways
The fragmentation of organophosphorus compounds like this compound in mass spectrometry is significantly influenced by the substituents attached to the phosphorus atom. mdpi.com In high-resolution mass spectrometry with high-energy collision dissociation (HCD), the fragmentation pathways for alkyl and halogenated organophosphorus compounds often involve characteristic rearrangements and bond cleavages. mdpi.com
For alkyl phosphoramidates, fragmentation typically proceeds through mechanisms such as the McLafferty rearrangement, where a gamma-hydrogen is transferred to the phosphoryl oxygen, leading to the elimination of an alkene. mdpi.com Subsequent cleavages of the P-O and C-O bonds are also common. While specific fragmentation data for this compound is not extensively detailed in the provided research, its fragmentation pattern can be inferred from the behavior of structurally similar organophosphate esters. mdpi.comresearchgate.net
The general fragmentation pathways for alkyl phosphates involve the sequential loss of the alkyl groups. mdpi.com In the case of this compound, this would likely involve the loss of ethylene (B1197577) (C₂H₄) through a hydrogen rearrangement mechanism. The lability of the phosphate group is a key factor in collision-induced dissociation (CID), often leading to spectra dominated by the neutral loss of moieties related to the phosphate group. nih.gov
A plausible fragmentation pathway for this compound (C₄H₁₂NO₃P, molecular weight: 153.12 g/mol ) would involve initial protonation followed by a series of neutral losses and bond cleavages.
Table 1: Plausible Mass Spectrometry Fragmentation Ions of this compound
| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure/Formula | Proposed Fragmentation Step |
| 154.06 | [C₄H₁₃NO₃P]⁺ | Protonated molecule [M+H]⁺ |
| 126.03 | [C₂H₉NO₃P]⁺ | Loss of ethylene (C₂H₄) |
| 98.00 | [H₆NO₃P]⁺ | Loss of a second ethylene molecule (C₂H₄) |
| 80.97 | [H₄O₃P]⁺ | Loss of ammonia (NH₃) |
| 65.00 | [H₂O₂P]⁺ | Loss of water (H₂O) |
Note: This table is based on general fragmentation patterns of organophosphorus compounds and represents a theoretical pathway.
Participation in Organic Reactions
Activation of Amine Functionalities
This compound serves as a reagent for the activation and modification of amine functionalities in organic synthesis. One key application is its use in the preparation of α-aminoalkyl phosphonates through a three-component Mannich-type reaction. scbt.com In this capacity, the phosphoramidate acts as a nucleophilic component, reacting with an aldehyde and an amine to form the desired product.
Furthermore, the this compound group can be employed as a protecting group for amines. This method provides a convenient way to temporarily block the reactivity of an amino group while other chemical transformations are carried out on the molecule. nih.gov The formation of the P-N bond effectively modifies the amine's reactivity. The use of organic amines as templates, structure-directing agents, or sources for other molecules is a broad theme in synthesis, and phosphoramidates represent a specific tool within this context for amine functionalization. mdpi.com
Role as Leaving Groups in Nucleotide Chemistry
In the field of nucleotide chemistry, particularly in the automated synthesis of DNA and RNA, phosphoramidites are crucial building blocks. twistbioscience.com The phosphoramidite (B1245037) moiety contains a trivalent phosphorus atom bonded to two oxygen atoms, a nitrogen atom, and another group, typically a 2-cyanoethyl group. The nitrogen is often part of a diisopropylamino or a similar dialkylamino group. twistbioscience.com
During the coupling step of oligonucleotide synthesis, a nucleoside phosphoramidite is activated by an acidic azole catalyst. This protonation occurs at the nitrogen atom of the phosphoramidate. acs.org The protonated dialkylamino group, such as the diisopropylamino group, becomes an excellent leaving group. twistbioscience.com It is then displaced by the free 5'-hydroxyl group of the growing oligonucleotide chain in an SN2-like reaction. acs.org This rapid and near-instantaneous reaction forms a phosphite (B83602) triester linkage. twistbioscience.com The high efficiency of this step, with coupling efficiencies often exceeding 99%, is fundamental to the success of modern solid-phase DNA synthesis. twistbioscience.com While this compound itself is the parent compound, its derivatives (nucleoside phosphoramidites) illustrate the critical role of the phosphoramidate functional group, where the amino portion acts as a leaving group to facilitate the creation of the internucleotide phosphite linkage.
Applications in Advanced Chemical Synthesis
Building Blocks in Organic Synthesis
As a reagent, diethyl phosphoramidate (B1195095) provides a straightforward entry into the synthesis of a diverse range of phosphoramidate derivatives and serves as an intermediate in the construction of biologically significant molecules.
Diethyl phosphoramidate is frequently employed as a key starting material for the preparation of various substituted phosphoramidates. One of the primary methods for its utilization is in multicomponent reactions, such as the Mannich-type reaction, to produce α-aminoalkyl phosphonates. scbt.comchemicalbook.com This reaction typically involves the condensation of this compound, an aldehyde, and a primary or secondary amine, affording a direct route to compounds bearing a carbon-phosphorus bond adjacent to an amino group.
Another significant synthetic strategy is the Atherton–Todd reaction. While this reaction is often used to synthesize phosphoramidates from diethyl phosphite (B83602), the resulting this compound can then undergo further functionalization. For instance, the amine group can be modified or used to initiate subsequent cyclization reactions, highlighting the compound's role as a versatile intermediate. nih.gov The phosphoramidate group can be used to enhance the reactivity of an amine, facilitating the synthesis of complex structures like medium and large-sized cyclic diaza-compounds. nih.gov
The synthesis of phosphoramidates can be achieved through various routes, including iodine-mediated processes and oxidative cross-coupling methods, which allow for the coupling of dialkyl H-phosphonates with amines. nih.gov These methods often result in a wide array of phosphoramidate products with varying yields depending on the substrates used. nih.gov
| Reaction Type | Reactants | Product Class | Typical Yield Range |
| Mannich-type Reaction | This compound, Aldehyde, Amine | α-Aminoalkyl phosphonates | Moderate to High |
| Atherton-Todd Reaction | Diethyl phosphite, Halogen Source, Amine | This compound | Good |
| Iodine-Mediated Coupling | Trialkyl phosphite, Amine, I₂ | N-Substituted Phosphoramidates | 0–95% nih.gov |
| Oxidative Cross-Coupling | Diphenyl phosphoric acid, Amine, Chlorinating Agent | N-Substituted Phosphoramidates | 53–93% nih.gov |
The phosphoramidate motif is present in a large number of biologically active compounds, and this compound serves as a key precursor for their synthesis. nih.govresearchgate.net Its applications are particularly notable in medicinal and agricultural chemistry. cymitquimica.com
In medicinal chemistry, phosphoramidates are extensively used in the "prodrug" approach to deliver nucleoside analogues into cells for antiviral therapy. tandfonline.com Nucleoside analogues must be phosphorylated to their triphosphate form to become active, a process that can be inefficient. Phosphoramidate derivatives of nucleosides, such as those of (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), can act as membrane-soluble prodrugs that bypass the initial kinase-dependent activation step. nih.gov The synthesis of these prodrugs often involves coupling a phosphoramidate moiety, derived from precursors like this compound, to the nucleoside. The success of this approach is highly dependent on the specific nucleoside, the amino acid used in the phosphoramidate, and the ester structure. nih.gov
Beyond antiviral applications, phosphoramidate derivatives have been explored for other therapeutic uses. For example, diethyl N-dodecylphosphoramidate analogs have been synthesized and investigated as potential inhibitors of dental plaque. nih.govacs.org
Role in Catalysis and Ligand Design
Phosphoramidates, and the closely related phosphoramidites, have emerged as a highly versatile and privileged class of chiral ligands in transition-metal-catalyzed asymmetric synthesis. researchgate.netnih.gov Their modular structure allows for easy fine-tuning, which is critical for achieving high levels of stereocontrol in catalytic reactions. researchgate.net
In coordination chemistry, phosphoramidates and phosphoramidites function as ligands by donating electrons from the phosphorus atom to a transition metal center (e.g., rhodium, palladium, copper, or iridium). dicp.ac.cn These ligands are often monodentate, meaning they bind to the metal at a single point. This characteristic challenged the long-held belief that high stereocontrol required rigid, bidentate ligands. wikipedia.org
The synthesis of these ligands is modular, typically involving the reaction of a phosphorochloridite with a chiral amine or alcohol. rug.nl This modularity allows for the creation of large libraries of ligands with diverse steric and electronic properties. By systematically varying the diol backbone and the amine component, ligands can be optimized for specific catalytic transformations. rug.nl
The use of chiral phosphoramidate-type ligands has had a profound impact on the selectivity and efficiency of numerous asymmetric reactions. By creating a well-defined chiral environment around the metal catalyst, these ligands can dictate the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.
One of the most significant applications is in rhodium-catalyzed asymmetric hydrogenation. Using chiral phosphine-phosphoramidite ligands, various functionalized olefins, such as α-dehydroamino acid esters and enamides, can be hydrogenated to produce chiral products with outstanding enantioselectivity, often exceeding 99% enantiomeric excess (ee). dicp.ac.cn
In copper-catalyzed asymmetric conjugate additions, phosphoramidite (B1245037) ligands have enabled the highly enantioselective addition of organozinc reagents to enones. core.ac.uk This method provides efficient access to chiral carbon-carbon bonds, which are fundamental in the synthesis of many biologically active compounds. core.ac.uk Similarly, palladium-nanoparticles stabilized by chiral phosphoramidite ligands have been used for asymmetric Suzuki C–C coupling reactions, achieving high yields and excellent enantioselectivities (>99% ee) in the synthesis of sterically hindered binaphthalenes. nih.gov
| Catalytic Reaction | Metal Catalyst | Ligand Type | Substrate Example | Result (Enantiomeric Excess) |
| Asymmetric Hydrogenation | Rhodium | (Sc,Rp,Sa)-PPFAphos | Functionalized Olefins | >99% ee dicp.ac.cn |
| Asymmetric Conjugate Addition | Copper | Chiral Phosphoramidite | Cyclic Enones | Up to 53% ee (early example) dicp.ac.cn |
| Asymmetric Allylic Alkylation | Palladium | Chiral Diphosphite | rac-3-acetoxy-1,3-diphenyl-1-propene | Good enantioselectivity nih.gov |
| Asymmetric Suzuki Coupling | Palladium | Binaphthyl-based Phosphoramidite | Naphthalene derivatives | >99% ee nih.gov |
| Asymmetric Hydroformylation | Rhodium | Chiral Phosphine-phosphoramidite | Alkenes | High enantioselectivity and regioselectivity dicp.ac.cn |
The success of these ligands lies in their tunability, which allows chemists to influence reaction selectivity and yields by making small structural modifications to the ligand framework. researchgate.netdicp.ac.cn
Environmental Fate and Degradation Studies
Environmental Persistence and Transport
Information regarding the environmental persistence and transport of Diethyl phosphoramidate (B1195095) is limited, with safety data sheets for the compound indicating that no specific data is available for its persistence, degradability, bioaccumulative potential, or mobility in soil. sigmaaldrich.comscbt.com
Despite the lack of specific quantitative data, the widespread use of related phosphoramidates as insecticides and flame retardants has led to their detection in various environmental compartments. indianchemicalsociety.com This suggests that compounds of this class can be transported to the atmosphere and aqueous resources. indianchemicalsociety.com The persistence of phosphoramidates in aquatic environments is a recognized concern due to their potential toxicity. indianchemicalsociety.com
Degradation in Aqueous Environments
The primary degradation pathways for Diethyl phosphoramidate in aqueous environments are hydrolysis and photocatalysis. The compound is known to exhibit hydrolytic properties, although specific kinetic studies on DEPA are not extensively detailed in the available literature. chemicalbook.com Generally, the acid-catalyzed hydrolysis of phosphoramidates involves the cleavage of the P-N bond. acs.org
Significant research has been conducted on the photocatalytic degradation of DEPA in aqueous suspensions containing titanium dioxide (TiO₂) as a catalyst. ariel.ac.il Studies show that this process can lead to the complete mineralization of the compound. ariel.ac.il The degradation process involves several consecutive steps, including the oxidation and elimination of the ethoxy and amino groups. Intermediates identified during the photocatalytic oxidation of DEPA include:
Diethyl phosphate (B84403)
Ethyl phosphate
Ethyl phosphoramidate
Acetic acid
Hydroxyacetic acid
Bis(2-hydroxyethyl) phosphate
The efficiency of photocatalytic degradation is influenced by several environmental parameters, including pH, temperature, and catalyst concentration. The decomposition rate has been observed to be maximal in two pH regimes: acidic and near-neutral environments. ariel.ac.il The temperature dependence of the decomposition rate follows the Arrhenius equation, with activation energies for total carbon decomposition determined using different TiO₂ catalysts. ariel.ac.il
| Parameter | Catalyst | Finding | Reference |
|---|---|---|---|
| pH | Degussa P25 & Hombikat UV 100 TiO₂ | Maximum decomposition observed in acidic and near-neutral pH regimes. | ariel.ac.il |
| Temperature | Degussa P25 & Hombikat UV 100 TiO₂ | Decomposition rate follows the Arrhenius equation in the range of 15-63°C. | ariel.ac.il |
| Activation Energy (Total Carbon Decomposition) | Hombikat UV 100 (HK) | 29.5 ± 1.0 kJ/mol | ariel.ac.il |
| Degussa P25 | 24.3 ± 3.1 kJ/mol | ariel.ac.il | |
| DEPA Concentration | Degussa P25 | Maximum rate observed at a DEPA concentration of 1.3 mM. | ariel.ac.il |
Role of Hydroxyl Radicals in Degradation
Hydroxyl radicals (•OH) are the primary reactive oxygen species responsible for the degradation of this compound during photocatalysis. researchgate.net In semiconductor photocatalysis, UV irradiation of TiO₂ generates electron-hole pairs, which react with water and oxygen to produce highly reactive species, including hydroxyl radicals. semanticscholar.org
The degradation of organophosphorus compounds by hydroxyl radicals is a major pathway for their removal from the environment. indianchemicalsociety.com Studies on compounds structurally related to DEPA, such as dimethyl methylphosphonate (DMMP) and diethyl methylphosphonate (DEMP), have shown that hydroxyl radicals initiate degradation primarily through the abstraction of a hydrogen atom from the alkyl groups. researchgate.net This H-abstraction creates carbon-centered radicals, which are the initial products in the degradation chain. researchgate.net
A theoretical investigation into the reaction between hydroxyl radicals and dimethyl phosphoramidate (a close analogue of DEPA) supports this mechanism. indianchemicalsociety.com The study concluded that the most probable reaction pathway is hydrogen abstraction from a methyl group, which has a low activation energy barrier and is energetically the most favorable path. indianchemicalsociety.com The rate constants for these reactions are generally faster in an aqueous medium compared to the gas phase due to the stabilizing effect of hydrogen bonds. indianchemicalsociety.com This mechanism is considered a major route for the degradation of phosphonates and related organophosphorus compounds by hydroxyl radicals. researchgate.net
Future Research Directions and Emerging Applications
Development of Novel Synthetic Methodologies
The synthesis of phosphoramidates, including diethyl phosphoramidate (B1195095), is a mature field, yet there is ongoing research to develop more efficient, sustainable, and versatile synthetic routes. nih.govmdpi.com Traditional methods often involve multiple steps, hazardous reagents, and the generation of significant stoichiometric waste. nih.gov Future research is geared towards overcoming these limitations.
Key areas of development include:
Catalytic Approaches: A significant shift is towards catalytic transformations that avoid pre-functionalization steps and minimize waste. nih.gov For instance, iodine-mediated dehydrogenative cross-coupling of diethyl H-phosphonate with amines presents a powerful method, with some protocols using H₂O₂ as a co-catalyst at room temperature to afford high yields. nih.govmdpi.com The development of novel catalysts, such as copper-cobalt double metal cyanides, is being explored for greener synthetic processes. researchgate.net
One-Pot Syntheses: Streamlining synthetic sequences into one-pot procedures is a major goal. mdpi.com These methods improve efficiency by reducing the need for intermediate purification steps. An example includes the one-pot synthesis of phosphoramidates from dibenzo nih.govmdpi.comnih.govdioxaphosphepine-6-oxide, which proceeds under mild conditions. mdpi.com
Electrochemical Methods: Electrochemical oxidative cross-coupling represents an environmentally friendly approach to forming the P-N bond, avoiding the need for chemical oxidants. researchgate.net
In Situ Reagent Generation: Methods that generate reactive species, such as organic azides, in situ from less hazardous precursors like organic halides are gaining traction. nih.govmdpi.com This strategy improves safety and reduces the handling of potentially explosive intermediates.
| Synthetic Strategy | Key Features | Catalyst/Reagent Examples | Typical Yields | Reference |
| Oxidative Cross-Coupling | Dehydrogenative P-N bond formation. | Iodine (I₂), Trichloroisocyanuric acid (TCCA) | 31-96% | nih.govmdpi.com |
| Catalytic Nitrene Insertion | Forms P-N bond with N₂ as the only byproduct. | Iridium(III)-based catalysts | 52-77% | nih.gov |
| In Situ Azide (B81097) Generation | Avoids isolation of hazardous azide intermediates. | Organic halides, (RO)₃P | 60-96% | mdpi.com |
| Electrochemical Synthesis | Green chemistry approach avoiding chemical oxidants. | Not specified | Not specified | researchgate.net |
| One-Pot Reactions | Increased efficiency by combining multiple steps. | Dibenzo nih.govmdpi.comnih.govdioxaphosphepine-6-oxide, I₂ | 12-94% | mdpi.com |
Exploration of New Catalytic Applications
While phosphoramidates are often the target of synthesis, their derivatives are also being explored as ligands and catalysts themselves. The phosphorus and nitrogen atoms can act as coordination sites for metal centers, opening up applications in catalysis.
Future research in this area is focused on:
Asymmetric Catalysis: Designing chiral phosphoramidate ligands for transition metal catalysts is a promising avenue for asymmetric synthesis. These ligands could be employed in reactions such as allylic alkylation, hydrogenation, and cyclization to produce enantiomerically enriched products, which are crucial for the pharmaceutical industry.
Bioorthogonal Catalysis: This emerging field uses catalysts to perform specific chemical reactions within living systems without interfering with native biological processes. nih.gov Phosphoramidate-based scaffolds could be functionalized to create novel transition metal catalysts for applications like targeted drug activation or in-situ synthesis of imaging agents. nih.gov The versatility of these scaffolds allows for the incorporation of targeting moieties or stimulus-responsive units. nih.gov
Polymer-Supported Catalysts: Immobilizing phosphoramidate-based catalysts on polymer scaffolds can enhance their stability and facilitate their recovery and reuse. nih.gov This approach is key to developing more sustainable and cost-effective industrial chemical processes.
Advanced Spectroscopic Characterization Techniques for Complex Systems
As diethyl phosphoramidate and its derivatives are increasingly used in complex biological and material science contexts, advanced analytical techniques are required for their characterization.
Future directions in spectroscopic analysis include:
Multi-dimensional NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HETCOR (Heteronuclear Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) will be crucial for the unambiguous structural elucidation of complex phosphoramidate derivatives, such as ProTide prodrugs or metal complexes. iitm.ac.in Phosphorus-31 (³¹P) NMR will remain a key tool for monitoring reaction progress and characterizing phosphorus-containing compounds. researchgate.netiitm.ac.in
Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) techniques, including Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB), are indispensable for the characterization of novel phosphoramidates. researchgate.net Tandem mass spectrometry (MS/MS) will be increasingly used to study the fragmentation patterns of these molecules, aiding in the identification of metabolites in drug metabolism studies or degradation products in environmental samples. iitm.ac.in
Vibrational Spectroscopy in Imaging: The application of imaging techniques based on Fourier-transform infrared (FTIR) and Raman spectroscopy can provide spatially resolved chemical information. nih.govunizar-csic.es These methods could be used to visualize the distribution of phosphoramidate-based drugs within cells or tissues, providing valuable insights into their mechanism of action and pharmacokinetics. nih.gov
| Technique | Application for this compound Systems | Potential Insights | Reference |
| Multi-dimensional NMR (e.g., COSY, HETCOR) | Structural analysis of complex derivatives and prodrugs. | 3D structure, conformational analysis, and intermolecular interactions. | iitm.ac.in |
| Phosphorus-31 NMR (³¹P NMR) | Reaction monitoring and purity assessment. | Direct observation of the phosphorus environment, quantification. | researchgate.netiitm.ac.in |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination and metabolite identification. | Elemental composition, identification of biotransformation products. | iitm.ac.inresearchgate.net |
| Raman/FTIR Spectroscopy Imaging | Spatiotemporal mapping in biological or material samples. | Subcellular localization of drugs, distribution in polymer blends. | nih.govunizar-csic.es |
Targeted Drug Delivery Systems and Prodrug Design
The "ProTide" (prodrugs of nucleotide) approach is a clinically validated strategy that utilizes a phosphoramidate moiety to mask the negative charges of a phosphate (B84403) group, thereby facilitating cell membrane penetration of nucleotide-based drugs. nih.govnih.gov this compound can be a component of such masking units.
Emerging research in this domain focuses on:
Novel Activating Groups: A key aspect of prodrug design is the activating group that is cleaved intracellularly to release the active drug. nih.gov Research is underway to develop novel activating groups that are selectively cleaved by enzymes overexpressed in target cells, such as cancer cells, leading to site-specific drug release. researchgate.net
Peptidomimetic and Tyrosine-Based Prodrugs: Incorporating peptidomimetic structures or modified amino acids like tyrosine into the phosphoramidate prodrug design can hijack cellular uptake pathways, leading to enhanced intracellular concentrations of the active drug. nih.gov This strategy has shown promise for increasing the potency and selectivity of antiviral agents like tenofovir. nih.gov
Long-Acting Injectables: Formulating phosphoramidate prodrugs into long-acting injectable systems, such as microcrystals or polymer-based depots, is a major goal for improving patient compliance and therapeutic outcomes, particularly for chronic conditions like HIV. dntb.gov.ua The chemical stability and release kinetics of the phosphoramidate linker are critical parameters in the design of these systems.
| Prodrug Strategy | Parent Drug Class | Mechanism of Action | Desired Outcome | Reference |
| ProTide Approach | Nucleoside Analogues (Antivirals) | Phosphoramidate masks phosphate charge, enabling passive diffusion into cells. Intracellular enzymes cleave the moiety to release the active monophosphate. | Bypass rate-limiting phosphorylation step, increase intracellular drug concentration. | nih.govnih.gov |
| Reductive Activation | Peptidomimetics (e.g., SH2 inhibitors) | A phosphoramidate prodrug with a conditional activating group is reduced intracellularly, triggering cyclization and hydrolysis to release the active aryl phosphate. | Intracellular delivery of charged phosphate-containing molecules. | nih.gov |
| Tyrosine-Based ProTides | Acyclic Nucleoside Phosphonates (e.g., Tenofovir) | A modified tyrosine moiety enhances cellular uptake and facilitates rapid cleavage to the parent drug within target cells. | Increased potency and selectivity index against viruses like HIV and HBV. | nih.gov |
Environmental Remediation and Detoxification Strategies
Organophosphorus compounds, a broad class that includes some phosphoramidates, are used in various industrial and agricultural applications and can become environmental pollutants. Research into strategies for their degradation and detoxification is an area of growing importance.
Future research directions may include:
Enzymatic Bioremediation: The P-N bond in phosphoramidates can be a target for enzymatic hydrolysis. The search for and engineering of enzymes, such as amidases and phosphotriesterases, with high specificity and efficiency for degrading this compound and related compounds is a key research area. nih.govsigmaaldrich.com These enzymes could be used in bioreactors to treat contaminated wastewater from industrial sites. nih.govnih.gov
Microbial Degradation: Identifying and cultivating microorganisms (bacteria, fungi) that can utilize organophosphorus compounds as a source of phosphorus or nitrogen is a sustainable approach to remediation. mdpi.com Genetic engineering could be employed to enhance the metabolic pathways of these organisms for more efficient detoxification.
Advanced Oxidation Processes (AOPs): While not specific to phosphoramidates, AOPs that generate highly reactive hydroxyl radicals can effectively degrade a wide range of recalcitrant organic pollutants. Research could focus on optimizing AOPs for the specific degradation of phosphoramidate-containing waste streams and identifying the resulting degradation products.
Q & A
Q. What are the established synthetic routes for diethyl phosphoramidate derivatives, and how do reaction conditions influence yield?
Diethyl phosphoramidates are typically synthesized via two primary methods: (1) Reaction of dichlorophosphoramidates with fluorinated alcohols using triethylamine and DMAP in anhydrous ether, followed by reflux and silica gel purification (yields ~25-95%) ; (2) Atherton–Todd reaction, where diethyl phosphite reacts with amines in CCl₄, achieving near-quantitative yields due to high chemoselectivity . Solvent choice (e.g., THF vs. ether) and stoichiometry (e.g., 2 equiv. of fluorinated alcohol) critically impact purity and yield.
Q. Which analytical techniques are essential for characterizing this compound purity and structural integrity?
Key methods include:
- ³¹P NMR : Confirms phosphoramidate bond formation (δ ~8–12 ppm for P–N linkages) .
- HPLC : Assesses purity, especially for oligonucleotide conjugates (e.g., N3′→P5′ phosphoramidates) .
- Mass spectrometry (ESI) : Validates molecular weight (e.g., m/z = 390.1 [M−H]⁻ for acylphosphoramidates) .
- Electrophoresis : Resolves oligonucleotide-phosphoramidate duplex stability .
Q. How are diethyl phosphoramidates applied in asymmetric catalysis?
Chiral this compound derivatives, such as quinoline-based catalysts, enable enantioselective transformations (e.g., C–C bond formation). Their bifunctional design combines a phosphoramidate group for substrate activation and a tertiary amine for stereocontrol . For example, Zhou et al. reported catalysts with >97% purity and high enantiomeric excess (ee) in vinylation reactions .
Q. What role do diethyl phosphoramidates play in prodrug design for antiviral therapies?
Phosphoramidate prodrugs (e.g., AZT derivatives) bypass kinase-dependent phosphorylation, directly releasing bioactive nucleotides intracellularly. For instance, aryl phosphoramidates of AZT showed anti-HIV activity in thymidine kinase-deficient cells via AZT-MP delivery .
Q. How does the phosphoramidate linkage enhance oligonucleotide duplex stability compared to phosphodiesters?
N3′→P5′ phosphoramidate oligonucleotides form duplexes with RNA that are 26–33°C more stable than phosphodiesters due to improved hydrogen bonding and reduced electrostatic repulsion. This property is leveraged in antisense diagnostics and transcriptional inhibition .
Advanced Research Questions
Q. What mechanistic insights explain the chemoselectivity of the Atherton–Todd reaction in synthesizing secondary phosphoramidates?
The reaction proceeds via an intermediate phosphoryl chloride, where CCl₄ oxidizes diethyl phosphite to generate a reactive P(III) species. Amines then nucleophilically attack the phosphorus center, favoring secondary phosphoramidate formation due to steric and electronic stabilization of the transition state .
Q. How can contradictory data on the biological activity of phosphoramidate prodrugs be reconciled?
Discrepancies arise from variations in intracellular enzyme expression (e.g., esterases vs. phosphorylases) and prodrug lipophilicity. For example, AZT phosphoramidates with aryl groups exhibit higher cell permeability but variable activation rates depending on esterase activity . Comparative kinetic studies (e.g., Km/Vmax for nucleotide release) are critical for resolving such contradictions .
Q. What strategies enhance the thermal stability of phosphoramidate-DNA/RNA duplexes for therapeutic applications?
Modifications include:
- Backbone rigidity : N3′→P5′ linkages reduce conformational flexibility, increasing Tm by >25°C .
- Base pairing optimization : 5-Methylcytosine incorporation improves stacking interactions in triplex-forming oligonucleotides .
- Salt concentration tuning : Higher Mg²⁺ concentrations stabilize duplexes by shielding negative charges .
Q. How can reaction yields for this compound synthesis be optimized in low-temperature lithiation protocols?
Evidence suggests using strong bases (e.g., s-BuLi, pKa ~50) for deprotonating nitrogen centers in tetrahydro-1,8-naphthyridine precursors. At −78°C, 2 equiv. of s-BuLi and diethyl chlorophosphate achieve 44% yield, while excess base (6 equiv.) prevents stalling in olefination steps .
Q. What structural features of phosphoramidate inhibitors determine potency against prostate-specific membrane antigen (PSMA)?
Lead inhibitors (IC₅₀ = 0.86 nM) feature a phosphoramidate zinc-binding group and a hydrophobic aromatic moiety (e.g., 3,5-bis(trifluoromethyl)benzyl). Molecular pruning studies show that shortening the linker between these groups reduces activity by 4,800-fold, highlighting the importance of spatial alignment .
Methodological Notes
- Data Contradiction Analysis : When comparing flame-retardant efficiency of primary vs. secondary phosphoramidates, secondary derivatives (e.g., PAHEDE) form stable C–O–P bonds with cellulose, while primary analogs (DEPA) do not, explaining their superior performance .
- Experimental Design : For oligonucleotide synthesis, use solid-phase supports with 5′-H-phosphonate diester intermediates and CCl₄-driven oxidative coupling to ensure high-fidelity phosphoramidate bond formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
